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POE (5) tallow amine - 8051-58-9

POE (5) tallow amine

Catalog Number: EVT-1507012
CAS Number: 8051-58-9
Molecular Formula: (C2H4O)nC14H30OS
Molecular Weight:
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Product Introduction

Overview

Polyethoxylated tallow amine, commonly referred to as POE (5) tallow amine, is a non-ionic surfactant derived from animal fats, particularly tallow. This compound is characterized by the presence of polyethoxylated chains attached to a tallow amine backbone. The primary source of these surfactants is the hydrolysis of animal fats, which yields a mixture of fatty acids that are subsequently converted into fatty amines through various chemical processes. These surfactants are widely used in agricultural formulations, particularly as emulsifiers and wetting agents in herbicides and pesticides.

Source

The main source of polyethoxylated tallow amine is animal fat, specifically tallow, which contains a variety of fatty acids such as oleic, palmitic, and stearic acids. These fatty acids are typically derived from the hydrolysis of animal fats, which can be further processed to yield the desired amine derivatives through ethoxylation with ethylene oxide .

Classification

Polyethoxylated tallow amines fall under the category of polyethoxylated amines. They are classified based on the number of ethylene oxide units attached to the amine structure. For example, POE (5) indicates that five ethylene oxide units are present in the molecular structure .

Synthesis Analysis

Methods

The synthesis of polyethoxylated tallow amine involves two main steps: the production of tallow amine from animal fat and the subsequent ethoxylation process.

  1. Production of Tallow Amine:
    • Animal fat is hydrolyzed to produce free fatty acids.
    • These fatty acids are then reacted with ammonia to form fatty amines through a nitrile process.
  2. Ethoxylation:
    • The resulting fatty amines are then treated with ethylene oxide under controlled conditions to produce polyethoxylated derivatives. The degree of ethoxylation can vary, leading to different homologs such as POE (5), POE (15), etc. .

Technical Details

The ethoxylation process typically requires specific catalysts and reaction conditions (such as temperature and pressure) to achieve optimal conversion rates and product purity. The reaction must be carefully controlled to prevent excessive foaming and ensure uniform distribution of ethylene oxide across the fatty amine backbone.

Molecular Structure Analysis

Structure

Polyethoxylated tallow amines consist of a hydrophobic tail derived from the fatty acids in tallow and a hydrophilic head formed by the polyethoxylate chains. The general structure can be represented as follows:

RNH2+nC2H4ORNH(C2H4O)n\text{R}-\text{NH}_2+n\text{C}_2\text{H}_4\text{O}\rightarrow \text{R}-\text{NH}(\text{C}_2\text{H}_4\text{O})_n

Where RR represents the long-chain fatty acid derived from tallow and nn indicates the number of ethylene oxide units .

Data

The molecular weight and physical properties vary depending on the specific homolog. For instance, POE (5) has a lower molecular weight compared to POE (15), affecting its solubility and surfactant properties.

Chemical Reactions Analysis

Reactions

Polyethoxylated tallow amines can undergo several chemical reactions:

  1. Hydrolysis: In aqueous environments, these surfactants may hydrolyze, reverting back to their original fatty acid and amine components.
  2. Degradation: Under certain environmental conditions, such as high pH or temperature, these compounds can degrade into simpler molecules.
  3. Complexation: They can interact with various ions or other surfactants, affecting their efficacy as emulsifiers in formulations .

Technical Details

The stability and reactivity of polyethoxylated tallow amines depend on their molecular structure, particularly the length of the hydrophobic tail and the number of ethylene oxide units.

Mechanism of Action

Process

The mechanism by which polyethoxylated tallow amines function primarily revolves around their ability to reduce surface tension between different phases (e.g., oil and water). This property allows them to act as effective emulsifiers in agricultural formulations.

  1. Wetting Agent: By lowering surface tension, these surfactants enhance wetting properties, allowing for better distribution on plant surfaces.
  2. Emulsification: They stabilize emulsions by preventing coalescence of oil droplets in water-based formulations.

Data

Studies have shown that polyethoxylated tallow amines significantly improve the uptake of active ingredients in herbicides by facilitating their penetration through plant cuticles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a viscous liquid or waxy solid.
  • Solubility: Soluble in water due to the presence of hydrophilic ethylene oxide units.
  • Density: Varies depending on the specific formulation but generally ranges around 0.9-1.1 g/cm³.

Chemical Properties

  • pH Stability: Generally stable across a wide pH range but may degrade under extreme conditions.
  • Thermal Stability: Can withstand moderate temperatures but may decompose at elevated temperatures.

Relevant data indicate that these properties make polyethoxylated tallow amines suitable for various applications in agriculture and industry .

Applications

Scientific Uses

Polyethoxylated tallow amines find extensive use in agricultural applications as:

  • Emulsifiers: Used in pesticide formulations to improve dispersion and efficacy.
  • Wetting Agents: Enhance the absorption of active ingredients into plant tissues.
  • Surfactants: Act as stabilizers in various chemical formulations due to their amphiphilic nature.

Their effectiveness has been documented in numerous studies highlighting their role in improving agricultural productivity through better formulation performance .

Properties

CAS Number

8051-58-9

Product Name

POE (5) tallow amine

Molecular Formula

(C2H4O)nC14H30OS

Synonyms

Ethomeen T, 15

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